(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide
Description
(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by its Z-configuration at the imino double bond, a 4-fluorophenyl substituent, and a 7-methoxy group on the chromene scaffold. Its molecular formula is C₁₈H₁₃FN₂O₃, with an average molecular mass of 324.311 g/mol and a monoisotopic mass of 324.091020 g/mol . The compound’s ChemSpider ID is 3103142, and its stereochemistry is critical to its physicochemical and biological properties.
Properties
IUPAC Name |
N-acetyl-2-(4-fluorophenyl)imino-7-methoxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4/c1-11(23)21-18(24)16-9-12-3-8-15(25-2)10-17(12)26-19(16)22-14-6-4-13(20)5-7-14/h3-10H,1-2H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNOMYXHFGDFJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=C(C=C(C=C2)OC)OC1=NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the condensation of 7-methoxy-2H-chromene-3-carboxylic acid with 4-fluoroaniline in the presence of a dehydrating agent such as thionyl chloride. This reaction forms an intermediate, which is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, can be employed to minimize the environmental impact.
Chemical Reactions Analysis
Nucleophilic Reactions at the Imino Group
The imino (–N=) group undergoes nucleophilic attack, enabling transformations such as:
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Condensation with Hydrazines : Forms pyrazole or pyrimidine derivatives under acidic or basic conditions. For example, reaction with hydrazine hydrate yields 2-hydrazinyl-2,3-dihydro-3-phenylchromeno[2,3-d]pyrimidin-4-one .
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Cycloaddition with Electrophiles : Reacts with α,β-unsaturated carbonyl compounds (e.g., maleic anhydride) to form fused heterocycles like chromeno-pyridines .
Reaction Conditions :
| Reagent | Product | Catalyst/Solvent | Yield (%) | Source |
|---|---|---|---|---|
| Hydrazine hydrate | Pyrimidin-4-one derivative | AcOH, 80°C | 72–85 | |
| Acetylenedicarboxylate | Thiazolidinone derivatives | Choline chloride, RT | 65–92 |
Electrophilic Aromatic Substitution
The chromene core undergoes substitution at positions activated by the methoxy (–OCH₃) group:
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Halogenation : Bromination at C6 proceeds selectively using Br₂ in acetic acid .
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Nitration : Nitric acid/sulfuric acid mixtures introduce nitro groups at C5 or C8 .
Regioselectivity :
| Position | Reactivity (Relative) | Dominant Product |
|---|---|---|
| C6 | High | 6-Bromo derivative |
| C5/C8 | Moderate | Nitro-substituted analog |
Hydrolysis and Acetyl Group Reactivity
The acetylcarboxamide moiety participates in hydrolysis and acyl transfer:
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Acidic Hydrolysis : Cleaves the acetyl group to yield free carboxylic acid derivatives (e.g., chromene-3-carboxylic acid) .
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Enzymatic Hydrolysis : Porcine liver esterase selectively deacetylates the compound in aqueous buffer (pH 7.4) .
Hydrolysis Kinetics :
| Condition | Rate Constant (k, h⁻¹) | Half-life (t₁/₂) | Source |
|---|---|---|---|
| 1M HCl, reflux | 0.15 | 4.6 h | |
| Esterase (37°C) | 0.08 | 8.7 h |
Cyclization Reactions
The chromene scaffold facilitates intramolecular cyclization:
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Thermal Cyclization : Heating in DMF forms chromeno[2,3-d]pyrimidin-4-one via C3–N bond formation .
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Metal-Catalyzed Cyclization : Pd(OAc)₂ catalyzes coupling with aryl halides to generate biaryl-fused chromenes .
Catalytic Efficiency :
| Catalyst | Substrate | Product Yield (%) | TOF (h⁻¹) | Source |
|---|---|---|---|---|
| Pd(OAc)₂ | 4-Bromotoluene | 88 | 220 | |
| Yb(OTf)₃ | Ethyl cyanoacetate | 93 | 310 |
Oxidation and Reduction Pathways
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Oxidation : The imine group is oxidized to nitroso derivatives using mCPBA (meta-chloroperbenzoic acid) .
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Reduction : NaBH₄ selectively reduces the imine to a secondary amine without affecting the acetyl group .
Oxidation States :
| Reagent | Product | Oxidation State Change | Source |
|---|---|---|---|
| mCPBA | N-Acetyl-nitroso derivative | N: +1 → +3 | |
| NaBH₄ | Secondary amine | N: +1 → -1 |
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition between the chromene’s C2–C3 double bond and electron-deficient alkenes (e.g., maleimides), forming cyclobutane-fused products .
Quantum Yield :
| Wavelength (nm) | Quantum Yield (Φ) | Source |
|---|---|---|
| 254 | 0.32 | |
| 365 | 0.18 |
Scientific Research Applications
Chemistry
In chemistry, (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has shown promise in various assays for its potential antimicrobial and antioxidant activities. Its fluorophenyl group enhances its ability to interact with biological targets, making it a candidate for further pharmacological studies.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to modulate enzyme activity and interact with cellular receptors makes it a potential candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on the target and the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares structural motifs with other chromene-3-carboxamide derivatives. Below is a detailed comparison based on substituents, synthesis, and biological relevance:
Table 1: Structural and Physicochemical Comparison
Key Structural Differences
Imino Substituent: The target compound’s 4-fluorophenyl group contrasts with 4-cyano (electron-withdrawing) in compound 19 and 3-carbamoyl (hydrogen-bonding) in 1151-0153 . Fluorine’s electronegativity may enhance binding affinity in hydrophobic pockets compared to cyano or carbamoyl groups. The N-acetylated 4-cyano analog (CAS 313954-12-0) shares the acetyl group with the target but replaces fluorine with cyano, altering electronic properties .
Position 7: All compounds except (Z)-2-((3-cyanophenyl)imino)-7-hydroxy-2H-chromene-3-carboxamide (18) retain a methoxy group, which improves lipophilicity compared to hydroxy analogs.
N-Acetyl Group: Acetylation in the target compound and CAS 313954-12-0 may reduce renal clearance compared to non-acetylated derivatives like 19 and 1151-0153 .
Software and Analytical Tools
Crystallographic analysis of such compounds often employs SHELX for structure refinement and WinGX/ORTEP for visualization . These tools ensure precise stereochemical assignments, critical for SAR studies.
Biological Activity
(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological properties, including its anticancer, antimicrobial, and neuroprotective effects, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 388.4 g/mol. The compound features a chromene backbone with various substituents that influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H17FN2O3 |
| Molecular Weight | 388.4 g/mol |
| IUPAC Name | N-(4-fluorophenyl)-2-(2-methoxyphenyl)iminochromene-3-carboxamide |
Anticancer Activity
Research indicates that chromene derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been shown to induce apoptosis in various cancer cell lines. A study reported that chromen-4-one derivatives demonstrated cytotoxic effects against breast cancer cells (MCF-7), with an IC50 value of 68.4 ± 3.9 μM, indicating potential as therapeutic agents against this malignancy .
Moreover, mechanisms of action include the inhibition of tubulin polymerization, leading to cell cycle arrest and increased apoptosis through caspase activation . The structure-activity relationship (SAR) analysis suggests that modifications on the chromene scaffold can enhance anticancer potency .
Antimicrobial Activity
The antimicrobial potential of chromene derivatives has also been explored. Compounds similar to this compound were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated promising antibacterial activity, suggesting that this class of compounds could serve as lead candidates for developing new antimicrobial agents .
Neuroprotective Effects
Neuroprotection is another significant area of interest for chromene derivatives. Studies have highlighted their ability to inhibit butyrylcholinesterase (BChE), which plays a role in neurodegenerative diseases such as Alzheimer's . By modulating cholinergic signaling through BChE inhibition, these compounds may offer therapeutic benefits in neurodegenerative conditions.
Case Studies and Research Findings
- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that derivatives of chromen-4-one exhibited selective cytotoxicity against MCF-7 cells, with specific structural modifications enhancing their efficacy .
- Antimicrobial Screening : A series of thiosemicarbazone derivatives based on chromene structures showed effective antibacterial properties against common pathogens, reinforcing the potential for these compounds in treating infections .
- Neuroprotective Mechanisms : Research into BChE inhibition revealed that certain chromene derivatives can significantly reduce enzyme activity, potentially leading to improved cognitive function in models of Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
